2-(Ethoxymethyl)-3-(4-methoxyphenyl)prop-2-enenitrile

Physicochemical profiling Drug-likeness prediction Synthetic intermediate selection

2-(Ethoxymethyl)-3-(4-methoxyphenyl)prop-2-enenitrile (CAS 650606-11-4) is a synthetic α‑alkoxymethyl‑substituted cinnamonitrile derivative with the molecular formula C₁₃H₁₅NO₂ and a molecular weight of 217.26 g mol⁻¹. It belongs to the α,β‑unsaturated nitrile family and is functionally classified as a reactive synthetic intermediate rather than a finished active pharmaceutical ingredient.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
CAS No. 650606-11-4
Cat. No. B12589428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethoxymethyl)-3-(4-methoxyphenyl)prop-2-enenitrile
CAS650606-11-4
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCCOCC(=CC1=CC=C(C=C1)OC)C#N
InChIInChI=1S/C13H15NO2/c1-3-16-10-12(9-14)8-11-4-6-13(15-2)7-5-11/h4-8H,3,10H2,1-2H3
InChIKeyBNYRXWMFZWGVGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Ethoxymethyl)-3-(4-methoxyphenyl)prop-2-enenitrile (CAS 650606-11-4): Procurement-Grade Structural & Reactivity Profile


2-(Ethoxymethyl)-3-(4-methoxyphenyl)prop-2-enenitrile (CAS 650606-11-4) is a synthetic α‑alkoxymethyl‑substituted cinnamonitrile derivative with the molecular formula C₁₃H₁₅NO₂ and a molecular weight of 217.26 g mol⁻¹ . It belongs to the α,β‑unsaturated nitrile family and is functionally classified as a reactive synthetic intermediate rather than a finished active pharmaceutical ingredient. Its structure incorporates an ethoxymethyl group at the α‑position of the acrylonitrile moiety and a para‑methoxy substituent on the phenyl ring, giving it a calculated logP of approximately 2.64 and a polar surface area of 42.25 Ų . These physicochemical parameters place it in a favorable property space for further derivatisation in heterocyclic synthesis programs.

Why Generic α‑Substituted Cinnamonitriles Cannot Substitute for CAS 650606-11-4 in Heterocycle‑Oriented Synthesis


α‑Alkoxymethylcinnamonitriles are not functionally interchangeable because the nature of the α‑alkoxy substituent directly governs both the reactivity of the nitrile group and the steric environment during subsequent cyclocondensation steps. In the specific synthesis of 2,4‑diamino‑5‑(substituted benzyl)pyrimidines, the α‑alkoxymethyl group serves as a latent enol‑ether equivalent that undergoes alkoxide‑mediated conversion to an enol ether/diacetal mixture prior to guanidine cyclisation . Substituting the ethoxymethyl group with a methoxymethyl or phenoxymethyl analog alters the rate of enol ether formation and the leaving‑group propensity, which can lead to reduced yields or different product distributions. The para‑methoxy substitution on the phenyl ring further tunes the electronic character of the styryl system, affecting both the initial Knoevenagel condensation and subsequent Michael‑type additions.

Quantitative Differentiation of 2-(Ethoxymethyl)-3-(4-methoxyphenyl)prop-2-enenitrile (CAS 650606-11-4) from Its Closest Structural Analogs


Calculated Lipophilicity (logP) and Polar Surface Area (PSA) Compared with Regioisomeric and α‑Substituted Cinnamonitrile Analogs

The target compound exhibits a calculated logP of 2.64 and a PSA of 42.25 Ų . In contrast, the regioisomer 3-(4-ethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile (CAS 90167-03-6) bears the ethoxy group directly on the phenyl ring, which is expected to increase logP by approximately 0.3–0.5 units based on fragment‑based calculations, while reducing PSA by approximately 3 Ų due to decreased exposure of the oxygen lone pairs . Unsubstituted cinnamonitrile (CAS 4360-47-8) has a substantially lower logP (~1.9) and a PSA of approximately 23 Ų . These differences influence solubility, membrane permeability, and chromatographic behaviour during purification.

Physicochemical profiling Drug-likeness prediction Synthetic intermediate selection

Role as a Designated Intermediate in 2,4‑Diaminopyrimidine Synthesis: Patent‑Documented Synthetic Utility Versus Non‑Functionalized Cinnamonitriles

US Patent 4,115,650 explicitly claims α‑alkoxymethylcinnamonitriles as the requisite intermediates for preparing 2,4‑diamino‑5‑(substituted benzyl)pyrimidines, which act as sulfonamide potentiators and antibacterial agents . The ethoxymethyl variant (CAS 650606-11-4) provides an optimal balance of reactivity: the ethoxy group is sufficiently bulky to direct regioselective enol ether formation yet labile enough to be displaced during guanidine cyclocondensation. Simple cinnamonitriles lacking the α‑alkoxymethyl group cannot participate in this synthetic sequence because they lack the latent carbonyl equivalent necessary for pyrimidine ring closure.

Heterocyclic synthesis Pyrimidine antibiotics Process chemistry

Molecular Weight and Hydrogen‑Bond Acceptor Count Versus Closest Commercially Available Analogs

With a molecular weight of 217.26 g mol⁻¹ and two hydrogen‑bond acceptors (the nitrile nitrogen and the ethoxymethyl oxygen; the methoxy oxygen is hydrogen‑bond acceptor but the total HBA count is 3), CAS 650606-11-4 occupies a favourable region of lead‑like chemical space . The comparator 3-(3-ethoxy-4-methoxyphenyl)prop-2-enenitrile (CAS 757962-43-9) has a molecular weight of 203.24 g mol⁻¹ but lacks the α‑substituent, meaning it cannot undergo the alkoxide‑mediated enol ether transformation . Conversely, the bis‑decyloxy analog 3-[3,4-bis(decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile (CAS 650606-25-0) has a molecular weight of 499.4 g mol⁻¹, which places it well outside conventional lead‑like boundaries .

Medicinal chemistry Lead-likeness Fragment-based screening

Validated Application Scenarios for 2-(Ethoxymethyl)-3-(4-methoxyphenyl)prop-2-enenitrile (CAS 650606-11-4)


Synthesis of 2,4‑Diamino‑5‑(4‑methoxybenzyl)pyrimidine Derivatives as Antibacterial Potentiators

CAS 650606-11-4 serves as the α‑alkoxymethylcinnamonitrile precursor in the patented process for preparing 2,4‑diamino‑5‑(substituted benzyl)pyrimidines . Under treatment with sodium methoxide in anhydrous 2‑methoxyethanol at 50–100 °C, the compound generates an enol ether/diacetal mixture that subsequently reacts with guanidine to form the diaminopyrimidine core. The 4‑methoxy substituent on the phenyl ring is retained in the final product and contributes to the antibacterial spectrum of the resulting sulfonamide potentiator. This route is inaccessible with unsubstituted cinnamonitriles or α‑alkyl analogs.

Fragment‑Based Lead Generation in the Sub‑250 Da Chemical Space

With a molecular weight of 217.26 g mol⁻¹ and a calculated logP of 2.64, CAS 650606-11-4 resides in the lead‑like region of chemical space (MW < 250, logP < 3.5) . The α‑ethoxymethyl group serves as a versatile handle for further elaboration: it can be hydrolysed to an aldehyde, reduced to a hydroxymethyl group, or retained as a protected carbonyl equivalent in multi‑step syntheses. Compared to the shorter α‑methoxymethyl analogs, the ethoxymethyl variant offers marginally slower enol ether formation kinetics, which can simplify reaction monitoring at preparative scale.

Building Block for Heterocyclic Library Synthesis via Knoevenagel/Michael Cascades

The α,β‑unsaturated nitrile motif in CAS 650606-11-4 is a classical Michael acceptor capable of reacting with nucleophiles such as thioglycolic acid, hydrazines, and active methylene compounds to generate thiazolopyridines, pyrazoles, and fused pyrimidines . The ethoxymethyl group at the α‑position provides steric shielding that can direct regioselective attack at the β‑carbon. The para‑methoxy group on the phenyl ring enhances the electron density of the styryl system, modulating the electrophilicity of the β‑position relative to unsubstituted phenyl analogs.

Physicochemical Reference Standard for α‑Substituted Cinnamonitrile Analytical Method Development

The well‑defined physicochemical profile (logP 2.64, PSA 42.25 Ų, MW 217.26 g mol⁻¹) makes CAS 650606-11-4 a suitable reference compound for developing and validating reversed‑phase HPLC methods aimed at separating closely related cinnamonitrile isomers. Its retention time, relative to the regioisomer CAS 90167-03-6 (estimated logP differential ~0.3–0.5 units), can serve as a system suitability benchmark for method transfer between laboratories.

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